Product packaging for Tetrakis(4-cyanophenyl)ethylene(Cat. No.:CAS No. 79802-71-4)

Tetrakis(4-cyanophenyl)ethylene

Cat. No.: B3029823
CAS No.: 79802-71-4
M. Wt: 432.5 g/mol
InChI Key: MKUUESUDECITIV-UHFFFAOYSA-N
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Description

Contextualization within Tetraphenylethylene (B103901) (TPE) Derivatives and Nitrile Chemistry

Tetrakis(4-cyanophenyl)ethylene is a tetra-substituted derivative of tetraphenylethylene, a molecule renowned for its propeller-like structure which is central to the phenomenon of aggregation-induced emission (AIE). Unlike many conventional fluorophores that suffer from aggregation-caused quenching in the solid state, AIE-active molecules like TCPPE exhibit enhanced fluorescence upon aggregation. This property is attributed to the restriction of intramolecular rotation in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

The defining feature of TCPPE is the presence of four electron-withdrawing cyano (-C≡N) groups at the para positions of its phenyl rings. This functionalization significantly influences its electronic properties and reactivity compared to other TPE derivatives. The strong electron-withdrawing nature of the nitrile groups enhances the AIE effect by further restricting intramolecular rotations. Furthermore, the nitrile groups introduce specific chemical reactivity, allowing TCPPE to participate in a range of chemical transformations, most notably the trimerization into triazine rings under ionothermal conditions, a key process in the formation of covalent triazine frameworks (CTFs). hhu.de This dual functionality—AIE activity from the TPE core and reactive handles from the nitrile groups—positions TCPPE as a highly valuable molecule in materials science.

Significance as a Versatile Molecular Building Block in Organic and Supramolecular Chemistry

The rigid, well-defined three-dimensional structure of TCPPE, combined with its peripheral nitrile functionalities, makes it an exceptional building block for the construction of complex molecular architectures. In organic chemistry, the nitrile groups can be transformed into other functional groups, such as carboxylic acids through hydrolysis, enabling the synthesis of a wider range of functionalized TPE derivatives. For instance, the hydrolysis of TCPPE yields tetrakis(4-carboxyphenyl)ethylene (B2389416) (TCPE), which can then be used in coordination chemistry.

In supramolecular chemistry, the nitrile groups of TCPPE can act as potent ligands for metal coordination. This has been exploited in the construction of coordination polymers and metal-organic frameworks (MOFs). For example, crystalline solids based on the tetrakis(4-cyanophenyl) derivatives of zinc(II)-porphyrin and copper(II)-porphyrin have been prepared, where the cyanophenyl groups coordinate to the metal centers of neighboring porphyrins to form two-dimensional coordination polymers. nih.gov This demonstrates the utility of TCPPE in engineering networked structures with potential applications in catalysis and porous materials. The solid-state structure of TCPPE itself can form a 3D supramolecular network organized by π-stacking. hhu.de

Overview of Key Research Areas Explored for this compound

The unique characteristics of TCPPE have propelled its investigation across several key research areas:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H16N4 B3029823 Tetrakis(4-cyanophenyl)ethylene CAS No. 79802-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1,2,2-tris(4-cyanophenyl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16N4/c31-17-21-1-9-25(10-2-21)29(26-11-3-22(18-32)4-12-26)30(27-13-5-23(19-33)6-14-27)28-15-7-24(20-34)8-16-28/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUUESUDECITIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=C(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of Tetrakis 4 Cyanophenyl Ethylene

Established Synthetic Routes to Tetrakis(4-cyanophenyl)ethylene (TPE-CN4)

The synthesis of TPE-CN4 can be achieved through several methodologies, with cross-coupling reactions and nucleophilic substitution being the most prominent.

Suzuki–Miyaura Coupling Approaches utilizing 1,1,2,2-tetrakis(4-bromophenyl)ethene (B1631156)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. While direct synthesis of TPE-CN4 from 1,1,2,2-tetrakis(4-bromophenyl)ethene and a cyanide source via a Suzuki-Miyaura type reaction is not the most commonly cited method, the reverse reaction, coupling of a tetrakis(phenylboronic acid or ester)ethylene with a halogenated cyanobenzene, is a viable strategy. More frequently, the Suzuki-Miyaura reaction is employed to synthesize derivatives of TPE-CN4. For instance, tetrakis(p-cyanophenyl)cavitands have been synthesized in high yields through the Pd-catalyzed Suzuki coupling of a tetrabromocavitand with 4-cyanophenyl boronic acid. This highlights the utility of this reaction in creating complex structures containing the cyanophenyl moiety. The synthesis of various cycloparaphenylenes also utilizes sequential, orthogonal Suzuki-Miyaura cross-coupling reactions, demonstrating its versatility in constructing complex aromatic systems. chemicalbook.com

A typical Suzuki-Miyaura coupling reaction involves a palladium catalyst, a base, and a suitable solvent system. The reaction conditions for a hypothetical synthesis of TPE-CN4 from 1,1,2,2-tetrakis(4-bromophenyl)ethene and a cyanide source like potassium hexacyanoferrate(II) or zinc cyanide would require careful optimization of these parameters to achieve a high yield.

Reactant 1Reactant 2CatalystBaseSolventYield
1,1,2,2-tetrakis(4-bromophenyl)ethene4-cyanophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/WaterHigh (by analogy)

This table represents a generalized Suzuki-Miyaura reaction for the synthesis of a related structure, illustrating the typical components involved.

Halide-for-Cyanide Exchange Reactions from Deuterated or Protonated Precursors

A more direct and widely used method for the synthesis of TPE-CN4 is the cyanation of a tetrahaloethylene precursor, such as 1,1,2,2-tetrakis(4-bromophenyl)ethene, through a halide-for-cyanide exchange reaction. This nucleophilic substitution reaction is typically carried out using a cyanide salt, such as copper(I) cyanide (CuCN) or sodium cyanide (NaCN), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

The reaction of 1,1,2,2-tetrakis(4-bromophenyl)ethene with CuCN in DMF at elevated temperatures leads to the displacement of the bromide ions with cyanide ions, yielding TPE-CN4. This method can also be applied to deuterated precursors to produce isotopically labeled TPE-CN4, which is valuable for mechanistic studies and advanced characterization techniques. The use of a palladium or nickel catalyst can sometimes facilitate this type of cyanation reaction, a transformation known as the Rosenmund-von Braun reaction.

PrecursorCyanide SourceSolventTemperature
1,1,2,2-tetrakis(4-bromophenyl)etheneCuCNDMF150-200 °C
Deuterated 1,1,2,2-tetrakis(4-bromophenyl)etheneNaCNNMP150-200 °C

This table outlines typical conditions for the halide-for-cyanide exchange reaction to synthesize TPE-CN4.

Derivatization Strategies and Functional Group Transformations from this compound

The four nitrile groups of TPE-CN4 serve as versatile handles for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives with different functionalities and applications.

Hydrolysis to Tetracarboxylic Acid Ligands (e.g., H₄TCPE) for Metal-Organic Frameworks

The nitrile groups of TPE-CN4 can be readily hydrolyzed under basic or acidic conditions to yield the corresponding tetracarboxylic acid, tetrakis(4-carboxyphenyl)ethylene (B2389416) (H₄TCPE). This transformation is of particular importance as H₄TCPE is a highly sought-after organic linker for the construction of metal-organic frameworks (MOFs). The resulting MOFs often exhibit interesting properties, such as high porosity, tunable luminescence, and potential for applications in gas storage, separation, and catalysis.

The hydrolysis is typically carried out by heating TPE-CN4 in a solution of a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. Subsequent acidification with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate groups to yield the final H₄TCPE product. A zinc-based MOF derived from a tetrakis(4-pyridylphenyl)ethylene ligand, a close analogue of H4TCPE, has been shown to be effective for the detection of formaldehyde (B43269) in exhaled breath, highlighting the utility of these TPE-based ligands in sensor applications. nih.gov

Conversion to Amidine and Tetrazole Derivatives

The nitrile groups of TPE-CN4 can be converted into other nitrogen-containing functional groups, such as amidines and tetrazoles, which can further expand the coordination chemistry and potential applications of the resulting molecules.

The synthesis of amidines from nitriles can be achieved through various methods, including the Pinner reaction, which involves the treatment of the nitrile with an alcohol in the presence of a strong acid to form a Pinner salt, followed by reaction with an amine. Another approach involves the direct addition of organolithium or Grignard reagents to the nitrile, followed by hydrolysis. The resulting tetra-amidine derivatives of TPE would be expected to be highly basic and could serve as interesting ligands for metal coordination or as building blocks for supramolecular assemblies.

The conversion of nitriles to tetrazoles is a well-established transformation, often achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) or an ammonium (B1175870) salt like ammonium chloride (NH₄Cl). researchgate.netorganic-chemistry.org This [3+2] cycloaddition reaction provides a straightforward route to tetrazole-functionalized TPE derivatives. These tetrazole-containing molecules can act as bioisosteres for carboxylic acids and have potential applications in medicinal chemistry and materials science. researchgate.net The synthesis of various tetrazole derivatives has been reported using methods such as ultrasonication-assisted Mannich base condensation. nih.gov

DerivativeReagents
Tetra-amidine1. HCl, Ethanol; 2. Ammonia
Tetra-tetrazoleNaN₃, NH₄Cl, DMF

This table summarizes the key reagents for the conversion of the nitrile groups of TPE-CN4 into amidine and tetrazole functionalities.

Advanced Characterization Techniques in Synthetic Verification (excluding basic compound identification data)

Beyond standard techniques like ¹H and ¹³C NMR spectroscopy for basic structural confirmation, the comprehensive characterization of TPE-CN4 and its derivatives often requires more advanced analytical methods to unambiguously verify their structures and purity, especially when dealing with complex, three-dimensional architectures.

Advanced Spectroscopic and Structural Characterization of Tetrakis 4 Cyanophenyl Ethylene Systems

Solid-State Spectroscopic Analysis for Understanding Molecular Conformation and Dynamics

Solid-state spectroscopy is indispensable for probing the structure and motion of TCPE molecules in their aggregated state, where their most interesting photophysical properties emerge.

Solid-state NMR (ssNMR) spectroscopy offers unparalleled insight into the dynamic processes occurring within the TCPE molecule in the solid state. The mobility of the four cyanophenyl rings is a critical factor governing the material's electronic and photophysical properties.

Detailed studies on related tetraphenylethylene (B103901) (TPE) cores, often using deuterated analogues, reveal the nature of this motion. ²H (Deuterium) NMR is particularly powerful for quantifying the dynamics of the phenyl rings. By analyzing the changes in the ²H NMR lineshape over a range of temperatures, researchers can determine the rate and mechanism of phenyl ring "flipping," a 180° rotation about the C-C bond connecting the ring to the central ethylene (B1197577) core. nih.gov For a TPE core trapped within a metal-organic framework, variable-temperature ²H NMR experiments have been used to calculate the energy barrier for this flipping motion. nih.gov This analysis involves plotting the rate of exchange against temperature in an Arrhenius plot to derive the activation energy.

¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR complements the deuterium (B1214612) studies by providing high-resolution spectra of the carbon backbone. It can distinguish between carbon atoms in different chemical environments, offering a snapshot of the molecular conformation. Changes in the ¹³C NMR spectra with temperature can indicate the onset of dynamic processes or phase transitions within the material. nih.gov Together, these ssNMR techniques demonstrate that the phenyl rings in TPE-based systems are not static but are engaged in rapid, temperature-dependent motion, a key factor in understanding their aggregation-induced emission (AIE) characteristics. nih.gov

Table 1: Phenyl Ring Dynamic Properties in a TPE-based System

Parameter Value Technique Finding
Phenyl Ring Flipping Activation Energy 43 (±6) kJ/mol Variable-Temperature ²H NMR Quantifies the energy required for 180° rotation of the phenyl rings. nih.gov
Pre-exponential Factor 2.2 × 10¹¹ Hz Variable-Temperature ²H NMR Relates to the frequency of attempts for the flipping motion.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying functional groups and probing intermolecular interactions within solid TCPE samples. The infrared spectrum provides a distinct fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its constituent chemical bonds.

For TCPE, two regions of the FT-IR spectrum are of primary interest. The first is the sharp, intense absorption band corresponding to the C≡N (nitrile) stretching vibration, typically found in the range of 2220-2230 cm⁻¹. The precise position and shape of this peak are sensitive to the local chemical environment. Shifts to higher or lower wavenumbers can indicate the involvement of the nitrile group in intermolecular interactions, such as dipole-dipole interactions or coordination to metal centers.

The second key region contains the vibrational modes of the aromatic phenyl rings, including C-H stretching (around 3000-3100 cm⁻¹) and C=C ring stretching (around 1450-1600 cm⁻¹). researchgate.net Changes in these bands can provide information on π-π stacking interactions between adjacent TCPE molecules. FT-IR is also crucial for monitoring the chemical stability and transformations of TCPE. For instance, the disappearance of the characteristic nitrile peak and the appearance of new bands would clearly indicate that the cyano functional group has undergone a chemical reaction. nih.gov

Table 2: Characteristic FT-IR Vibrational Frequencies for TCPE Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Significance
Cyano (-C≡N) Stretching 2220 - 2230 A strong, sharp peak characteristic of the nitrile group; its position is sensitive to the molecular environment.
Aromatic C-H Stretching 3000 - 3100 Indicates the presence of the phenyl rings.

X-ray Diffraction Studies for Elucidating Crystal Packing and Molecular Geometry

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise coordinates for each atom.

Single-Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous structural data for TCPE. nih.gov By irradiating a single, high-quality crystal with X-rays, a diffraction pattern is generated that can be mathematically resolved into a detailed 3D model of the atomic arrangement.

SCXRD analysis of TCPE reveals its distinctive propeller-like molecular geometry. The four cyanophenyl rings are twisted out of the plane of the central C=C double bond, adopting significant dihedral angles. This twisted conformation is a hallmark of the TPE family and is responsible for its unique photophysical properties.

Beyond the individual molecule, SCXRD elucidates the supramolecular architecture—how multiple TCPE molecules pack together to form a crystal lattice. nih.gov This packing is governed by a combination of weak intermolecular forces, including van der Waals forces and potential C-H···N hydrogen bonds or π-π stacking interactions between the cyanophenyl rings. The precise packing arrangement dictates the bulk properties of the material, including its density, porosity, and solid-state fluorescence efficiency.

Table 3: Crystallographic Data for Tetrakis(4-cyanophenyl)ethylene

Parameter Value
Chemical Formula C₃₀H₁₆N₄
Crystal System Tetragonal
Space Group I 4₁/a c d :2
a (Å) 22.0767
b (Å) 22.0767
c (Å) 21.1707
α (°) 90.00
β (°) 90.00
γ (°) 90.00
Z (Molecules per unit cell) 16

Data obtained from the Crystallography Open Database (COD) entry 7109172. nih.gov

While SCXRD analyzes a single perfect crystal, Powder X-ray Diffraction (PXRD) is used to characterize bulk, polycrystalline samples, which is more representative of the material as it is typically synthesized and used. The PXRD pattern consists of a series of peaks (Bragg reflections) at different angles, creating a fingerprint of the crystalline phase.

The primary use of PXRD is to confirm the phase purity of a synthesized batch of TCPE. By comparing the experimental PXRD pattern to one simulated from the SCXRD data, one can verify that the bulk material consists of the same crystalline phase and is free from significant amorphous content or crystalline impurities. Furthermore, PXRD is an essential tool for studying structural changes and phase transitions. By collecting PXRD patterns at different temperatures, researchers can identify temperature-induced changes in the crystal packing, which may correlate with the dynamic transitions observed by solid-state NMR.

Advanced Optical Spectroscopy for Photophysical Property Elucidation

Advanced optical spectroscopy techniques are employed to understand how TCPE interacts with light, which is central to its applications in optoelectronics and sensing. TCPE is a classic example of a molecule exhibiting Aggregation-Induced Emission (AIE).

In dilute solutions, TCPE is virtually non-fluorescent. The reason for this is the free rotation of the four phenyl rings around their single bonds to the ethylene core. This rapid intramolecular rotation provides a non-radiative pathway for an excited-state molecule to return to the ground state, dissipating energy as heat rather than emitting it as light.

However, in the aggregated state (e.g., as a solid powder, in a thin film, or as nanoparticles in a poor solvent), the molecules are packed closely together. This physical constraint severely restricts the intramolecular rotation of the phenyl rings. nih.gov With the non-radiative decay pathway blocked, the excited molecules are forced to release their energy via fluorescence, leading to intense light emission.

UV-Visible (UV-Vis) Absorption Spectroscopy is used to determine the wavelengths of light the molecule absorbs, corresponding to electronic transitions from the ground state to excited states. Photoluminescence (PL) Spectroscopy measures the emission spectrum, revealing the color and intensity of the light emitted upon excitation. By comparing the PL quantum yield (the efficiency of converting absorbed photons to emitted photons) in solution versus the solid state, the AIE effect can be quantified.

Table 4: Typical Photophysical Properties of this compound

Property State Typical Value Significance
Absorption Maximum (λₐₑₛ) Solution (e.g., THF) ~330 - 350 nm Corresponds to the π-π* electronic transition of the conjugated system.
Emission Maximum (λₑₘ) Solution (e.g., THF) Not significant Very weak or no emission due to rotational quenching.
Emission Maximum (λₑₘ) Solid State / Aggregate ~470 - 490 nm Strong blue-green emission when molecular rotations are restricted.
Photoluminescence Quantum Yield (ΦF) Solution (e.g., THF) < 1% Demonstrates the efficiency of non-radiative decay pathways in solution.

Table 5: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound TCPE

Electronic Structure and Photophysical Mechanisms in Tetrakis 4 Cyanophenyl Ethylene Derivatives

Aggregation-Induced Emission (AIE) Phenomenon in TPE-based Chromophores

The phenomenon of Aggregation-Induced Emission (AIE) describes the unusual behavior of certain molecules that are non-luminescent when dissolved in a good solvent but become highly emissive upon aggregation or in the solid state. nih.gov This is in direct contrast to the more common aggregation-caused quenching (ACQ) effect, where fluorophores that are emissive in dilute solutions experience a decrease in fluorescence intensity upon aggregation. nih.gov Tetraphenylethylene (B103901) (TPE) and its derivatives, including Tetrakis(4-cyanophenyl)ethylene, are archetypal examples of AIE-active molecules, often referred to as AIEgens. nih.govrsc.org These molecules are characterized by their notable photostability and the relative ease with which their structures can be modified for various applications. nih.gov

In dilute solutions, TPE-based chromophores are typically non-emissive because their structure allows for the dissipation of absorbed energy through non-radiative pathways. researchgate.net However, when these molecules aggregate, for instance, by adding a poor solvent to a solution or in the solid state, they exhibit intense "turn-on" fluorescence. rsc.orgrsc.org This enhanced emission is a direct result of the formation of aggregates, which physically restricts the intramolecular motions of the molecule. nih.gov By blocking the non-radiative decay channels, the energy of the excited state is instead released radiatively as fluorescence, leading to the characteristic AIE effect. researchgate.net

Mechanistic Understanding of Restricted Intramolecular Rotation (RIR) as a Key Factor in AIE Activation

The primary mechanism responsible for the AIE phenomenon in this compound and other TPE derivatives is the Restriction of Intramolecular Rotation (RIR). rsc.orgresearchgate.net This model posits that in a dissolved state, the multiple phenyl rings attached to the central ethylene (B1197577) core can rotate freely. researchgate.net These rotational and other intramolecular motions act as efficient non-radiative decay channels, allowing the excited-state energy to be dissipated as heat rather than light, thus quenching fluorescence. researchgate.netrsc.org

In the aggregated or solid state, the molecules are packed closely together. This physical constraint, along with potential intermolecular interactions, hinders the free rotation of the phenyl rings. researchgate.netresearchgate.net The restriction of these intramolecular rotations effectively blocks the major non-radiative pathways. researchgate.netresearchgate.net Consequently, the excited molecule has a much higher probability of returning to the ground state via a radiative pathway, resulting in strong light emission. researchgate.net The RIR mechanism is a component of the broader concept of Restriction of Intramolecular Motion (RIM). researchgate.net Direct experimental evidence from terahertz time-domain spectroscopy has substantiated the RIR hypothesis by linking the suppression of low-frequency intramolecular rotational and rocking modes in the aggregated state to the observed increase in fluorescence. cam.ac.uk

Influence of Molecular Conformation, Steric Hindrance, and Intermolecular Interactions on AIE Characteristics

The specific AIE characteristics of this compound are heavily influenced by its three-dimensional structure and how its molecules interact in an aggregated state.

Molecular Conformation: TPE derivatives possess a distinctive non-planar, propeller-shaped geometry. nih.gov This twisted conformation is crucial as it inherently prevents the molecules from stacking in a perfectly co-facial (π-π stacking) arrangement, which is a common cause of fluorescence quenching in planar aromatic dyes. nih.govresearchgate.net The crystal structure of this compound reveals a specific packing arrangement in the solid state that dictates the intermolecular distances and orientations, locking the molecule into a conformationally rigid state conducive to emission. nih.gov

Steric Hindrance: Steric hindrance plays a critical role in defining the molecular conformation and photophysical properties. The bulky phenyl groups create significant steric strain, forcing the molecule to adopt its twisted, propeller-like shape. nih.gov While extreme steric hindrance can sometimes lead to quenching by promoting other non-radiative pathways, the balanced steric interactions in TPE derivatives are key to establishing the non-planar structure that facilitates AIE. nih.govrsc.org For example, the placement of substituents at the para-position, as in this compound, minimizes steric clashes that might be more pronounced with ortho- or meta-substitution. nih.govacs.org

Intermolecular Interactions: In the aggregated state, weak intermolecular interactions, such as C–H···π and C–H···N bonds, become significant. researchgate.net These interactions help to rigidify the molecular conformation and further restrict the intramolecular rotations that would otherwise quench the fluorescence. researchgate.net The collective effect of these interactions locks the ensemble of molecules into an emissive state, giving rise to the strong AIE.

FeatureInfluence on AIE Characteristics
Molecular Conformation The non-planar, propeller shape prevents π-π stacking, which is a common quenching pathway. nih.govresearchgate.net
Steric Hindrance Creates the twisted molecular geometry and influences the accessibility for intermolecular interactions. nih.govacs.org
Intermolecular Interactions Weak interactions (e.g., C–H···π) in the aggregate state further restrict molecular motion, locking the molecules in an emissive state. researchgate.net

Excited-State Dynamics and Non-Radiative Relaxation Pathways in Solution vs. Aggregated States

The dramatic difference in the photophysical behavior of this compound in solution versus the aggregated state is rooted in the competition between radiative and non-radiative relaxation pathways.

In dilute solution, upon photoexcitation, the molecule has access to several efficient non-radiative decay channels that effectively quench any potential fluorescence. The primary non-radiative pathway is the free rotation of the four cyanophenyl rings around the single bonds connecting them to the central ethylene core. nih.govrsc.org This torsional motion, along with potential twisting of the central C=C double bond (a process related to photoinduced E/Z isomerization), dissipates the excited-state energy very rapidly, preventing light emission. rsc.orgrsc.orgacs.org

In the aggregated state, these dominant non-radiative pathways are blocked. rsc.org The physical confinement imposed by neighboring molecules and the rigid crystal lattice severely restricts the rotational and vibrational freedom of the phenyl rings. researchgate.netresearchgate.net With the main channels for non-radiative energy dissipation shut down, the excited state is significantly stabilized and has a much longer lifetime. This allows the molecule to relax to the ground state via the emission of a photon, leading to the strong fluorescence characteristic of AIE. rsc.orgchemrxiv.org The suppression of non-radiative decay in the crystal or aggregate form is therefore the direct cause of the high fluorescence quantum yield observed. chemrxiv.org

StateDominant Relaxation PathwayPhotophysical Outcome
Solution Non-radiative decay via intramolecular rotation of phenyl groups and C=C bond twisting. rsc.orgrsc.orgFluorescence is quenched (non-emissive). nih.gov
Aggregated State Radiative decay (fluorescence) as intramolecular motions are restricted, blocking non-radiative channels. rsc.orgresearchgate.netStrong fluorescence emission (AIE). rsc.org

Theoretical Models and Quantum Chemical Insights into Photophysical Behavior

Quantum chemical calculations and theoretical modeling have provided profound insights into the electronic structure and photophysical mechanisms of this compound and its derivatives. These computational methods allow for the investigation of molecular geometries, electronic transitions, and energy landscapes of both ground and excited states, which are often difficult to probe experimentally.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools used to model the behavior of these molecules. researchgate.netnih.gov DFT calculations are employed to determine the optimized molecular structures in both the ground and excited states and to analyze the frontier molecular orbitals (HOMO and LUMO). researchgate.net The distribution of the HOMO and LUMO provides information about the nature of the electronic transitions. researchgate.net

Theoretical studies have been instrumental in validating the RIR mechanism. Calculations show that in the excited state, there is a low energy barrier for the rotation of the phenyl rings in an isolated molecule (simulating the solution phase), leading to conical intersections and other non-radiative decay pathways. nih.gov In contrast, simulations of the molecule in a crystal lattice or aggregate show a significant increase in the energy barrier for these rotations, confirming that aggregation blocks these quenching channels.

More advanced theoretical models have challenged the traditional view of through-bond conjugation being the sole origin of TPE's luminescence. Recent studies combining spectroscopy with DFT simulations suggest that intramolecular through-space interactions (TSI) between two adjacent phenyl rings play a critical role in generating the bright emission in TPE aggregates. acs.org The quantitative analysis of these weak interactions, for instance through the atoms-in-molecules (AIM) theory, helps to build a more complete quantum mechanical model of the photophysical behavior at the aggregate level. acs.org

Computational MethodApplication in TPE ResearchKey Insights
Density Functional Theory (DFT) Optimization of ground and excited state geometries; Calculation of Frontier Molecular Orbitals (HOMO/LUMO). acs.orgresearchgate.netProvides understanding of molecular structure and the nature of electronic transitions. researchgate.net
Time-Dependent DFT (TD-DFT) Simulation of electronic absorption and emission spectra; Investigation of excited-state dynamics. nih.govHelps explain the energy of emitted light and the pathways of energy dissipation. nih.gov
Atoms-in-Molecules (AIM) Theory Quantitative analysis of non-covalent, through-space interactions. acs.orgReveals the importance of through-space interactions between phenyl rings for luminescence, beyond through-bond conjugation. acs.org

Supramolecular Chemistry and Self Assembly of Tetrakis 4 Cyanophenyl Ethylene Systems

Non-Covalent Interactions Governing Supramolecular Assembly

The assembly of TPE-CN4 into larger, ordered structures is primarily governed by a concert of non-covalent forces. The electron-withdrawing nature of the four cyano groups and the aromatic character of the phenyl rings are key to these interactions. These interactions, though individually weak, collectively direct the spatial arrangement of the molecules, leading to the formation of stable supramolecular structures.

While TPE-CN4 itself lacks classical hydrogen bond donors, its derivatives can be functionalized to incorporate groups capable of forming strong hydrogen bonds. For instance, the hydrolysis of the cyano groups to carboxylic acid moieties in derivatives like tetrakis(4-carboxyphenyl)ethylene (B2389416) (TCPE) introduces the ability to form robust hydrogen-bonded networks. These networks can direct the self-assembly process with high specificity, leading to the formation of predictable and stable structures. In the solid state, these interactions can create extended frameworks. The introduction of hydroxyl groups also facilitates hydrogen bonding, influencing molecular conformation and aggregation.

In solution, intermolecular hydrogen bonding plays a crucial role in ligand-receptor recognition processes. irb.hr The presence of hydrogen bonds can significantly affect the molecular conformation and, consequently, the bioactivity of related compounds. irb.hr

Aromatic π-π stacking interactions are a dominant force in the assembly of TPE-CN4 and its derivatives. The planar phenyl rings can stack upon one another, a process driven by favorable electrostatic and van der Waals interactions. This stacking is a key factor in the aggregation of TPE-CN4 molecules and is often observed in their crystal structures. The suppression of π-π stacking interactions can, in some cases, enhance certain properties like electrogenerated chemiluminescence (ECL).

Crystal Engineering Principles Applied to Tetrakis(4-cyanophenyl)ethylene and its Derivatives

Crystal engineering provides a powerful strategy for designing solid-state architectures with desired properties. In the context of TPE-CN4, this involves the deliberate use of non-covalent interactions to control the packing of molecules in a crystal lattice. The cyano groups of TPE-CN4 can participate in coordination with metal ions, enabling the synthesis of coordination polymers and covalent organic frameworks (COFs). nih.gov For example, TPE-CN4 can serve as a building block for porous covalent triazine-based frameworks with high gas uptake capacities. nih.gov

By modifying the peripheral functional groups of the TPE core, it is possible to introduce specific intermolecular interactions that guide the self-assembly into predictable patterns. For instance, the introduction of carboxylic acid groups in tetrakis(4-carboxyphenyl)ethene (CPE) leads to the formation of non-interpenetrated layered frameworks. nih.gov

Host-Guest Chemistry and Molecular Recognition Phenomena in TPE-CN4-based Systems

The well-defined cavities and channels that can be formed within the supramolecular assemblies of TPE-CN4 and its derivatives make them promising candidates for host-guest chemistry. These systems can encapsulate smaller guest molecules, leading to changes in their photophysical properties, which can be exploited for sensing applications.

The porous nature of frameworks constructed from TPE-CN4 derivatives allows for the selective inclusion of guest molecules based on size and chemical compatibility. nih.gov This molecular recognition capability is crucial for applications in separation, storage, and sensing.

Formation of Two-Dimensional and Three-Dimensional Supramolecular Architectures

The self-assembly of TPE-CN4 derivatives can lead to the formation of both two-dimensional (2D) and three-dimensional (3D) supramolecular architectures. In suitable crystallization environments, derivatives like zinc(II)-porphyrin functionalized with cyanophenyl groups can form 2D coordination polymers through the ligation of the cyano groups to the metal centers of neighboring porphyrins. nih.gov These 2D layers can then stack to form 3D structures.

Weak axial coordination of atoms to metal centers in metalloporphyrin derivatives of TPE can also drive the formation of 2D supramolecular assemblies. nih.gov Furthermore, the interpenetration of low-dimensional networked motifs can create complex 3D frameworks, as seen in the triaxially woven chicken wires of a tetrakis(carboxybiphenyl)ethene derivative. nih.gov

Integration of Tetrakis 4 Cyanophenyl Ethylene in Porous Organic Frameworks Pofs and Covalent Frameworks

The unique, propeller-like structure of tetrakis(4-cyanophenyl)ethylene (TCPE) makes it a valuable building block in the synthesis of porous organic frameworks (POFs) and covalent organic frameworks (COFs). Its cyanophenyl groups are strategically positioned to participate in various polymerization reactions, leading to the formation of highly porous and stable materials with applications in gas storage and separation. hhu.de

Applications of Tetrakis 4 Cyanophenyl Ethylene Based Materials in Advanced Technologies

Gas Adsorption and Separation Technologies Employing CTFs and Other Porous Materials

Porous materials derived from TCPE, especially covalent triazine frameworks (CTFs), have demonstrated considerable potential for gas adsorption and separation. These materials are synthesized through the trimerization of the nitrile groups in TCPE, resulting in a robust, porous network. The inherent properties of TCPE, such as its rigid structure and the presence of nitrogen-rich triazine rings, contribute to the high performance of these materials in gas capture applications.

The capture of carbon dioxide is a critical area of research aimed at mitigating greenhouse gas emissions. rsc.org TCPE-based CTFs have shown exceptional promise in this domain due to their high CO₂ uptake capacity and selectivity. rsc.org The nitrogen atoms within the triazine framework and the cyano groups of TCPE act as Lewis basic sites, which exhibit a strong affinity for the acidic CO₂ molecule. This interaction enhances the selective adsorption of CO₂ over other gases like nitrogen (N₂).

Research has shown that the porosity of these CTFs can be tailored by adjusting the synthesis conditions, such as the type of catalyst and reaction temperature. For instance, CTFs synthesized via an AlCl₃-catalyzed Friedel-Crafts reaction have exhibited high surface areas, which is a key factor for efficient gas adsorption. rsc.org

Table 1: CO₂ Adsorption Data for Selected Porous Materials

Material Surface Area (m²/g) CO₂ Uptake (mmol/g) at 273 K, 1 bar Reference
CTF-TPC up to 1668 up to 4.24 rsc.org
CTF-FL N/A up to 4.24 rsc.org

The development of safe and efficient hydrogen storage materials is a significant challenge in the transition to a hydrogen-based economy. Porous materials derived from TCPE are being investigated for their potential in H₂ storage. The high surface area and porous nature of these materials provide ample sites for the physical adsorption of hydrogen molecules. The mechanism of H₂ adsorption in these materials is primarily based on weak van der Waals forces. The specific H₂ storage capacities and the factors influencing adsorption, such as pore size and surface chemistry, are areas of ongoing research.

Methane (B114726), a potent greenhouse gas and a primary component of natural gas, is another target for capture and storage technologies. The porous frameworks derived from TCPE also show potential for methane uptake. Similar to CO₂ and H₂, the adsorption of CH₄ is influenced by the material's surface area and pore structure. The non-polar nature of methane means that its interaction with the adsorbent surface is governed by dispersion forces. Studies are focused on optimizing the porous architecture of TCPE-based materials to enhance their methane storage capacity.

Sensing Applications Based on Fluorescence Mechanisms

The unique photophysical properties of TCPE, particularly its aggregation-induced emission (AIE) characteristics, make it an excellent candidate for the development of fluorescent sensors. In dilute solutions, TCPE is non-emissive due to the free rotation of its phenyl rings, which provides a non-radiative decay pathway. mit.edu However, in an aggregated state or when its rotation is restricted, this pathway is blocked, leading to strong fluorescence. mit.edu This "turn-on" fluorescence behavior is the basis for its use in various sensing applications.

Fluorescence quenching is a powerful mechanism for detecting a wide range of analytes. In the context of TCPE-based sensors, the high fluorescence of its aggregated form can be quenched upon interaction with specific molecules or ions. This quenching can occur through various mechanisms, including electron transfer and energy transfer.

For the detection of nitroaromatic compounds (NACs), which are common explosives and environmental pollutants, the electron-deficient nature of NACs facilitates an electron transfer from the excited state of the TCPE-based fluorophore. nih.govnih.gov This process deactivates the excited state, resulting in a decrease in fluorescence intensity. The efficiency of quenching often correlates with the number of nitro groups on the aromatic ring of the analyte. nih.gov

Similarly, TCPE-based materials have been designed for the detection of metal ions. For instance, a calcium-based coordination polymer incorporating a TCPE derivative demonstrated selective fluorescence quenching in the presence of Cu²⁺ ions. osti.gov The proposed mechanism involves the interaction of Cu²⁺ with uncoordinated carboxylate groups within the framework, leading to the quenching of fluorescence. osti.gov

Table 2: Examples of Analytes Detected by Fluorescence Quenching of TCPE-based Materials

Analyte Quenching Mechanism Reference
Nitroaromatic Compounds (e.g., Picric Acid) Electron Transfer nih.govresearchgate.net

The principles of fluorescence quenching and enhancement form the foundation for the development of chemosensors and biosensors using TCPE-based materials. A chemosensor is a device that transforms a chemical signal into an analytical signal, and in this case, the change in fluorescence intensity serves as the output.

The design of these sensors involves integrating the TCPE fluorophore into a system that provides selectivity for the target analyte. This can be achieved by functionalizing the TCPE molecule with specific recognition units that bind to the analyte of interest. Upon binding, a conformational change or an electronic interaction occurs, which modulates the fluorescence of the TCPE core.

For biosensing applications, the TCPE-based sensor can be further modified with biological recognition elements such as enzymes, antibodies, or nucleic acids. This allows for the highly specific detection of biological molecules or processes. The inherent biocompatibility and bright solid-state emission of many AIE-active materials make them particularly suitable for cellular imaging and in-vitro diagnostics.

Theoretical and Computational Studies on Tetrakis 4 Cyanophenyl Ethylene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Landscapes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For Tetrakis(4-cyanophenyl)ethylene and its derivatives, DFT calculations are instrumental in understanding the molecule's geometry, stability, and electronic properties, which are foundational to its unique characteristics, such as aggregation-induced emission (AIE). DFT can be applied to closed-shell species to obtain qualitative and quantitative information about their ground-state properties. mdpi.com

The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By calculating the energy at various conformations, a PES can be constructed to visualize the energetic pathways of intramolecular motions. For this compound, a key dynamic process is the rotation or "flipping" of its four phenyl rings. DFT calculations are used to model the PES by systematically varying the CAr–CAr–C=C dihedral angle, revealing the energy changes associated with this motion. nih.gov This analysis helps to understand the flexibility of the molecule and the energy required to transition between different rotational states.

A primary application of PES analysis is the determination of activation barriers for specific molecular motions. In this compound, two critical motions are the flipping of the phenyl rings and the twisting of the central carbon-carbon double bond. nih.govresearchgate.net These intramolecular rotations are often non-radiative decay pathways for the excited state, and restricting them is key to the AIE phenomenon.

DFT calculations have been employed to quantify these barriers. For instance, in a study of a Tetraphenylethylene (B103901) (TPE)-based metal-organic framework (MOF), the activation barrier for phenyl ring flipping was calculated to be significantly higher than for the molecule in the gas phase. nih.gov The calculated barrier for a truncated model within the framework was 49 kJ/mol, which is more than double the 24 kJ/mol calculated for an isolated TPE molecule in the gas phase. nih.gov This calculated value showed good agreement with the experimentally determined activation energy of 43(6) kJ/mol for the framework, suggesting that the constrained environment of the MOF impedes the ring's rotation. nih.gov The twisting of the ethylene (B1197577) bond is another crucial relaxation event, which, along with phenyl ring rotation, leads to conformationally-relaxed species. researchgate.netrsc.org

System Activation Barrier for Phenyl Ring Flipping (kJ/mol) Method
Truncated Model in MOF49DFT Calculation nih.gov
Gas-Phase TPE24DFT Calculation nih.gov
Experimental in MOF43(6)Variable-Temperature NMR nih.gov

The electronic behavior of this compound is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, which determines the energy required for electronic excitation. libretexts.org In molecules with extensive conjugation, such as TCPE, the π orbitals of the phenyl rings and the central ethylene unit combine to form delocalized π molecular orbitals. libretexts.orglibretexts.org

The primary electronic transition in such systems is a π - π* transition, where an electron is promoted from a bonding π orbital (often the HOMO) to an antibonding π* orbital (often the LUMO) upon absorption of light. libretexts.orglibretexts.org The presence of the electron-withdrawing cyano groups (-C≡N) on the phenyl rings significantly influences the energy levels of these molecular orbitals, thereby affecting the absorption and emission properties of the molecule. Time-dependent DFT (TDDFT) calculations can be used to model the electronic absorption spectra, predicting the wavelengths of these transitions. mdpi.com

Molecular Dynamics (MD) Simulations for Investigating Conformational Flexibility and Dynamics

While DFT calculations provide insight into static energy landscapes, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov This technique is invaluable for studying the conformational flexibility and dynamic behavior of molecules like this compound. nih.gov MD simulations can reveal how the phenyl rings rotate and the ethylene bond twists in different environments, such as in solution or within a rigid matrix. researchgate.net

For example, studies on related, bulky TPE derivatives have used time-resolved techniques, often interpreted with the aid of MD simulations, to track the relaxation of the excited state. rsc.org These studies have identified distinct timescales for different motions, such as the twisting of the central ethylene bond occurring on a picosecond timescale (~9 ps), followed by the slower rotation of the phenyl rings (~30 ps). researchgate.net Such simulations provide a deeper understanding of how factors like solvent viscosity and environmental rigidity influence the dynamic processes that govern the molecule's photophysical properties. researchgate.netrsc.org

Computational Modeling of Host-Guest Interactions within Supramolecular Systems

This compound and its derivatives are excellent building blocks for constructing supramolecular systems like metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs). nih.govresearchgate.net In these structures, the TCPE unit acts as a "host" that can encapsulate smaller "guest" molecules. Computational modeling is essential for understanding the interactions between the host framework and its guests.

DFT calculations can be used to model a portion of the framework (a truncated model) to study how confinement affects the properties of the TCPE linker. nih.gov These models can elucidate the specific interactions, such as hydrogen bonding or ion-dipole forces, that drive the formation of host-guest complexes. rsc.org By simulating the behavior of the TCPE molecule within the constrained environment of a framework, researchers can understand how its rotational dynamics and, consequently, its fluorescent properties are altered. nih.gov

Simulations for Predicting Gas Adsorption and Separation Properties in Frameworks

Porous frameworks built from this compound have shown significant promise for applications in gas storage and separation. The molecule's rigid, propeller-like structure can be exploited to create materials with high internal surface areas. For example, a covalent triazine framework (CTF) synthesized from TCPE was reported to have a Brunauer-Emmett-Teller (BET) surface area of 2235 m²/g.

Computational simulations are a key tool for predicting the gas adsorption capabilities of these materials before their synthesis. By modeling the porous structure derived from the framework's crystal data, researchers can simulate the uptake of various gases (e.g., H₂, CO₂, CH₄). These simulations can predict adsorption isotherms and calculate the material's selectivity for different gases, guiding the design of new frameworks with enhanced performance for specific gas separation tasks.

Future Research Directions and Concluding Remarks

Exploration of Novel Synthetic Routes and Advanced Functionalization Strategies

The continued advancement of TCNPE-based materials is intrinsically linked to the development of more efficient and versatile synthetic methodologies. While established methods like the McMurry coupling reaction are effective, future research should prioritize novel synthetic pathways that offer greater control, higher yields, and improved sustainability.

Advanced functionalization is a critical frontier. The cyano groups of TCNPE serve as versatile handles for post-synthetic modification, most commonly through hydrolysis to form Tetrakis(4-carboxyphenyl)ethylene (B2389416) (TCPE), which is then used to build metal-organic frameworks (MOFs). However, the future lies in exploring a much broader chemical space.

Future research should focus on:

Direct Functionalization: Developing methods to directly functionalize the phenyl rings or the ethylene (B1197577) core of TCNPE without preliminary modifications. This could involve late-stage C-H activation or developing TPE precursors with pre-installed reactive sites.

Diverse Coupling Chemistries: Moving beyond standard reactions to employ more advanced cross-coupling techniques. For instance, Suzuki-Miyaura cross-coupling reactions have been successfully used to create fluorinated TPE derivatives, offering a strategy to fine-tune electronic properties and intermolecular interactions. rsc.org Similarly, post-polymerization modifications, such as the azo-coupling used to introduce sensor groups to a TPE-based polymer, present a viable strategy for creating complex functional materials. acs.org

Hierarchical Structures: Designing synthetic strategies that allow for the controlled, hierarchical assembly of TCNPE units into more complex, multi-component systems. This could involve creating TPE-based polymers with precisely defined block sequences or architectures.

Deeper Characterization of Dynamic Processes and Excited States in Complex Architectures

The defining characteristic of TCNPE and other TPE derivatives is Aggregation-Induced Emission (AIE), where the restriction of intramolecular rotation (RIR) in the aggregated state blocks non-radiative decay pathways, leading to strong fluorescence. While this mechanism is well-accepted, a deeper, quantitative understanding of the dynamic processes at play, especially within complex architectures like Covalent-Organic Frameworks (COFs) and MOFs, is essential for designing next-generation materials.

Future research efforts should be directed towards:

Ultrafast Spectroscopy: Employing advanced time-resolved spectroscopic techniques, such as transient absorption spectroscopy, to directly observe the excited-state dynamics. nih.govsciencedaily.com Such studies can reveal the precise timescales of geometric relaxation and intersystem crossing, providing invaluable data to validate and refine theoretical models of AIE. nih.gov Research on fully conjugated 2D COFs has revealed that rapid singlet-singlet annihilation can lead to the generation of long-lived charge-separated states, a process crucial for optoelectronic applications. nih.govresearchgate.net

Matrix Coordination-Induced Emission (MCIE): Investigating phenomena beyond classical AIE. For example, the coordinative immobilization of TPE derivatives within rigid MOF structures can turn on fluorescence even when the chromophores are spatially separated, a phenomenon termed MCIE. acs.orgsigmaaldrich.com Understanding the interplay between the TPE guest and the framework host that governs this effect could lead to novel sensor designs.

Energy Transfer Dynamics: Characterizing the efficiency and pathways of energy transfer in multi-chromophoric systems containing TCNPE. In applications like light-harvesting or sensing, understanding how energy migrates between the TCNPE unit and other components is critical for optimizing performance. nih.gov

Integration into Multi-Stimuli Responsive Materials and Smart Systems

The inherent responsiveness of the TPE core to its local environment makes it an ideal candidate for the creation of "smart" materials that can adapt to external triggers. While research has demonstrated TPE derivatives that respond to single stimuli like pH or mechanical force, the next frontier is the development of multi-stimuli responsive systems where TCNPE is a key component.

Future research should aim to:

Combine Responsive Moieties: Integrate TCNPE with other known responsive chemical groups (e.g., spiropyrans, azobenzenes) into a single polymer or framework. This could lead to materials that exhibit complex, programmable responses to multiple, orthogonal stimuli such as light, temperature, and specific analytes. rsc.org

Smart Substrates: Explore the use of stimuli-responsive substrates for TCNPE-based frameworks. For example, a COF composite grown on a 4D aerogel substrate that changes shape in response to water or heat can create a smart structure for applications like pollutant remediation, where the structural change facilitates mass transport and enrichment. mdpi.com

Advanced Sensing Platforms: Leverage the aggregation-induced electrochemiluminescence (AIECL) of TPE-functionalized MOFs to create highly sensitive biosensors. nih.gov The combination of the AIE effect with electrochemical signal transduction offers a powerful platform for detecting biomarkers and other analytes with high specificity and low detection limits.

The table below summarizes the responsiveness of a functionalized TPE derivative, illustrating the potential for creating multi-stimuli responsive materials.

StimulusObserved Response
Aggregation (in THF/water) Fluorescence turn-on (AIE effect)
pH Reversible fluorescence switching (On at pH 4.0, Off at pH 8.0)
Amine Vapors Fluorescent response to various amine vapors
Mechanical Force (Grinding) Mechanochromic shift in fluorescence color
Heat Reversible fluorescence switching upon heating
Data derived from studies on a multi-stimuli-responsive TPE derivative. nih.gov

Rational Design of Tailored Frameworks for Highly Specific and Efficient Applications

The use of TCNPE and its derivatives as building blocks for MOFs and COFs has already led to materials with impressive performance in gas storage, sensing, and optoelectronics. The principle of reticular chemistry—the linking of molecular building blocks into predetermined network structures—provides a powerful tool for the rational design of these frameworks. The future of this field lies in moving from broad applications to creating frameworks tailored for highly specific and efficient functions.

Key areas for future research include:

Catalysis: Designing TCNPE-based frameworks where the framework itself or encapsulated guests act as catalysts. The defined pore environment can impart size and shape selectivity, while functional groups on the TCNPE linker can serve as active catalytic sites.

Targeted Sensing: Moving beyond general-purpose sensors to design frameworks with precisely engineered pores and chemical functionalities for detecting specific, high-value targets, such as environmental pollutants or disease biomarkers. magtech.com.cnresearchgate.net For instance, a TPE-functionalized MOF was designed for the ultrasensitive detection of the cancer biomarker Mucin 1. nih.gov

Advanced Optoelectronics: Fine-tuning the electronic properties of TCNPE-based COFs to optimize performance in specific devices. Research has already shown that TPE-based COFs can improve the efficiency of perovskite solar cells by promoting interfacial charge dynamics. researchgate.net Future work could focus on designing frameworks with specific band gaps and charge transport pathways for next-generation LEDs and transistors. magtech.com.cn

Machine Learning-Assisted Design: Employing computational tools and machine learning algorithms to accelerate the discovery of new frameworks. These methods can screen vast virtual libraries of potential building blocks and predict the properties of the resulting frameworks, guiding synthetic efforts toward the most promising candidates for applications like drug delivery or separations. nih.gov

Further Development of Theoretical Models for Predictive Material Design and Mechanistic Understanding

To complement experimental work, the development of robust theoretical and computational models is essential for accelerating the design cycle and gaining deeper mechanistic insight. While quantum mechanical studies have been instrumental in explaining the AIE phenomenon, more sophisticated models are needed to accurately predict the properties of complex, real-world systems.

Future directions for theoretical modeling include:

Predictive Quantum Yield Models: Developing computational protocols that can quantitatively predict the fluorescence quantum yield of TCNPE derivatives and their aggregates. This involves accurately modeling the competition between radiative and non-radiative decay channels, a significant theoretical challenge. researchgate.net

Multi-Scale Modeling: Combining quantum mechanics (for electronic properties) with molecular dynamics (for large-scale motion and morphology) to create multi-scale models of TCNPE-based frameworks. Such models are crucial for understanding how the microscopic properties of the TCNPE unit give rise to the macroscopic behavior of the material.

Novel Mathematical Approaches: Exploring new theoretical frameworks that can predict material properties with lower computational cost. For example, mathematical models based on graph theory have been proposed as an alternative to computationally intensive molecular dynamics simulations for analyzing the mechanical properties and network topology of thermoplastic elastomers. royalsocietypublishing.org Applying similar approaches to TCNPE-based systems could offer rapid screening of structural possibilities.

Model Validation and Comparison: Systematically comparing different material models against experimental data to identify the most accurate and predictive approaches for specific properties. For instance, detailed comparisons of various models for thermoplastic elastomers have identified which ones best capture complex behaviors like stress-response and unloading, providing a roadmap for future modeling efforts. youtube.com

By pursuing these research avenues, the scientific community can continue to build upon the impressive foundation of TCNPE chemistry, leading to the creation of novel materials that address critical challenges in technology, medicine, and environmental science.

Q & A

Q. What are the key synthetic routes and characterization methods for TCNPE?

TCNPE is synthesized via nucleophilic substitution or coupling reactions. A deuterated analogue, H4TCNPE-d16, was prepared using a modified route starting from tetraphenylethylene (TPE), with detailed characterization via:

  • 13C NMR (δ = 111.78 ppm for cyano groups, 131.56–145.82 ppm for aromatic carbons)
  • IR spectroscopy (strong absorption at 2225 cm⁻¹ for C≡N stretching)
  • Elemental analysis (C: 80.36%, H: 3.72%, N: 12.49%) .
    Derivatives like tetrakis(4-carboxyphenyl)ethylene can be synthesized by hydrolyzing TCNPE under alkaline conditions (e.g., KOH in ethylene glycol at 200°C for 72 hours), followed by acidification .

Q. How do aggregation-induced emission (AIE) properties manifest in TCNPE derivatives?

AIE is validated by fluorescence spectroscopy and UV-Vis analysis. For example:

  • Fluorescence intensity increases in aggregated states (e.g., in THF/water mixtures).
  • Quantum yield measurements compare solution vs. solid states.
  • Time-resolved fluorescence assesses excited-state dynamics.
    These methods are critical for applications in chemical sensing or bioimaging .

Q. What are common functionalization strategies for TCNPE?

  • Cyano to carboxyl conversion : Hydrolysis under alkaline conditions for MOF synthesis .
  • Coordination chemistry : Use as a linker with metal ions (e.g., Eu³⁺, Tb³⁺) to study antenna effects .
  • Cross-coupling reactions : Sonogashira–Hagihara coupling to build conjugated polymers .

Advanced Research Questions

Q. How is TCNPE utilized in covalent triazine frameworks (CTFs), and what are their gas adsorption properties?

TCNPE-based CTFs are synthesized via ionothermal trimerization with ZnCl₂ at 400°C, yielding porous materials with:

  • CH₄ uptake : 21.3–32.7 cm³/g at 273 K (1 bar).
  • CO₂/N₂ selectivity : Calculated using Ideal Adsorbed Solution Theory (IAST) from adsorption isotherms .
    Experimental challenges include optimizing ZnCl₂ ratios and thermal stability during framework formation .

Q. How do TCNPE-based MOFs enable dual fluorescence emission for sensing applications?

TCNPE derivatives (e.g., tetrakis(4-carboxyphenyl)ethylene) coordinate with lanthanides (Ln³⁺) to create MOFs with:

  • Antenna effect : Energy transfer from ligand triplet state to Ln³⁺ (e.g., Eu³⁺, Tb³⁺).
  • Threshold energy gap : ≥3000 cm⁻¹ between ligand and Ln³⁺ excited states for efficient emission.
    Fluorescence shifts (e.g., 14 nm blue shifts) confirm restricted molecular rotation in MOFs .

Q. How can researchers resolve contradictions in spectroscopic data during TCNPE characterization?

  • NMR discrepancies : Deuterated solvents (CD₂Cl₂) or variable-temperature NMR clarify dynamic phenyl ring rotations .
  • Fluorescence quenching : Check for impurities (e.g., residual ZnCl₂ in CTFs) via elemental analysis .
  • IR band splitting : Compare with computational models (e.g., DFT) to assign vibrational modes .

Q. What experimental designs optimize TCNPE derivatives for two-photon fluorescence?

  • Conjugated macrocycle polymers : Synthesize using TCNPE and pillar[5]arene via Sonogashira coupling.
  • Two-photon absorption cross-section : Measure via Z-scan techniques (e.g., 800 nm laser excitation).
  • Structure-property relationships : Modify substituents (e.g., ethynyl groups) to enhance π-conjugation .

Methodological Notes

  • AIE Validation : Use THF/water mixtures (e.g., 90% water fraction) to induce aggregation .
  • MOF Stability : Test frameworks in acidic/basic conditions (e.g., 2M HCl for 24 hours) .
  • Advanced Spectroscopy : Time-correlated single-photon counting (TCSPC) for fluorescence lifetime analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.